For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2-tetralone
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Hydroxy-2-tetralone. The information herein is intended to support research and development efforts by providing key data on its chemical and physical characteristics, detailed experimental protocols for its synthesis and property determination, and insights into its biological significance.
Physicochemical Properties
6-Hydroxy-2-tetralone is an organic compound featuring a tetralone core with a hydroxyl substituent. Understanding its physicochemical properties is fundamental for its application in medicinal chemistry and drug design. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₂ | PubChem[1] |
| Molecular Weight | 162.19 g/mol | PubChem[1] |
| Boiling Point | 353.3 ± 42.0 °C (Predicted) | ChemicalBook |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | Not Experimentally Determined | - |
| logP (XLogP3) | 1.2 | PubChem[1] |
| Polar Surface Area | 37.3 Ų | PubChem[1] |
| Hydrogen Bond Donors | 1 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
| Storage Temperature | Sealed in dry, Store in freezer, under -20°C | ChemicalBook |
| CAS Number | 52727-28-3 | PubChem[1] |
Experimental Protocols
Synthesis of 6-Hydroxy-2-tetralone
A plausible synthetic route to 6-Hydroxy-2-tetralone involves a multi-step process starting from the commercially available 6-methoxy-1-tetralone. This method involves the conversion to an olefin, followed by epoxidation and rearrangement to the 2-tetralone, and finally demethylation to yield the desired product.[2][3]
Step 1: Synthesis of 6-Methoxy-3,4-dihydronaphthalene from 6-Methoxy-1-tetralone [2]
-
To a solution of 6-methoxy-1-tetralone (1.0 g, 5.7 mmol) in toluene (95 mL), add p-toluenesulfonic acid (250 mg, 1.45 mmol) and 2,4-pentanediol (2.42 mL, 22.3 mmol).
-
Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.
-
After cooling, dilute the reaction mixture with a 5% sodium bicarbonate solution and extract three times with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography on silica gel (eluent: hexane) to obtain 6-methoxy-3,4-dihydronaphthalene as an oil.
Step 2: Synthesis of 6-Methoxy-2-tetralone [2]
-
To a suspension of m-chloroperbenzoic acid (m-CPBA) (1.5 g, 8.7 mmol) in dry dichloromethane (16 mL), cooled in an ice bath, add a solution of 6-methoxy-3,4-dihydronaphthalene (616 mg, 3.8 mmol) in dichloromethane (2 mL).
-
Stir the reaction mixture overnight, then filter.
-
Dilute the filtrate with dichloromethane, wash with a 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer and evaporate the solvent to obtain the crude epoxide as an oil.
-
Without further purification, dissolve the crude epoxide in ethanol (3 mL) and add 10% sulfuric acid (3 mL).
-
Heat the mixture under reflux for 3 hours.
-
After cooling, dilute with water and extract three times with chloroform.
-
Wash the combined organic extracts with brine, dry, and evaporate the solvent.
-
Purify the resulting oil by column chromatography (eluent: hexane:ether 7:3) to afford 6-methoxy-2-tetralone.
Step 3: Demethylation to 6-Hydroxy-2-tetralone
A general procedure for demethylation of aryl methyl ethers can be achieved using strong acids like hydrobromic acid or Lewis acids like boron tribromide.
-
Dissolve 6-methoxy-2-tetralone in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) in the same solvent (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol.
-
Extract the product into an organic solvent, wash with water and brine, and dry over an anhydrous salt.
-
Evaporate the solvent and purify the crude product by column chromatography or recrystallization to yield 6-Hydroxy-2-tetralone.
Determination of Melting Point
The melting point of an organic compound is a crucial physical property for identification and purity assessment.[4][5][6]
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Ensure the sample of 6-Hydroxy-2-tetralone is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm by tapping the sealed end on a hard surface.[7]
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to about 1-2 °C per minute to ensure accurate measurement.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the compound.
Determination of pKa
The acid dissociation constant (pKa) can be determined by various methods, including potentiometric titration and spectrophotometry.[8]
-
Potentiometric Titration:
-
Prepare a solution of 6-Hydroxy-2-tetralone of known concentration in a suitable solvent (e.g., a water-ethanol mixture).
-
Ensure the solution is free of dissolved carbon dioxide.
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa is the pH at the half-equivalence point of the titration curve.
-
-
UV-Vis Spectrophotometry:
-
Prepare a series of buffer solutions with known pH values.
-
Dissolve a constant amount of 6-Hydroxy-2-tetralone in each buffer solution.
-
Measure the UV-Vis absorption spectrum of each solution.
-
The phenolic hydroxyl group will exhibit different absorbance characteristics in its protonated and deprotonated forms.
-
Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[9]
-
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a classic approach, while HPLC-based methods offer a faster alternative.[10][11]
-
Shake-Flask Method:
-
Prepare water-saturated 1-octanol and 1-octanol-saturated water.
-
Dissolve a known amount of 6-Hydroxy-2-tetralone in one of the phases.
-
Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two immiscible layers.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the aqueous and octanol layers.
-
Determine the concentration of 6-Hydroxy-2-tetralone in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of P.
-
Biological Activity and Signaling Pathways
Tetralone derivatives are recognized for their wide range of pharmacological activities, including antibacterial, antitumor, and effects on the central nervous system.[12][13][14] One notable mechanism of action for some tetralone derivatives is the inhibition of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity.[15] MIF is a pro-inflammatory cytokine involved in various inflammatory diseases. Its tautomerase activity is crucial for some of its biological functions.
The following diagram illustrates the general workflow for evaluating the inhibitory effect of a tetralone derivative on a target enzyme, such as MIF tautomerase.
The diagram above outlines a two-stage process for assessing the biological activity of a compound like 6-Hydroxy-2-tetralone. The initial in vitro enzyme assay quantifies the direct inhibitory effect on a specific molecular target, yielding an IC50 value. This is followed by a cell-based assay to determine the compound's efficacy in a more complex biological system, such as its ability to suppress an inflammatory response in macrophages.
Tetralone derivatives have also been explored as inhibitors of monoamine oxidase (MAO), enzymes that are important targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[16][17] The general mechanism involves the binding of the inhibitor to the active site of the MAO enzyme, thereby preventing the breakdown of neurotransmitters like serotonin, dopamine, and norepinephrine.
The following diagram illustrates the inhibitory action of a tetralone derivative on monoamine oxidase.
This diagram shows how a monoamine neurotransmitter is normally broken down by the MAO enzyme into inactive metabolites. A tetralone derivative acts as an inhibitor, blocking the action of MAO. This inhibition leads to an increase in the concentration of the neurotransmitter in the synapse, which is the therapeutic mechanism for treating conditions like depression.
References
- 1. 6-Hydroxy-2-tetralone | C10H10O2 | CID 4575996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. 6-Methoxy-2-tetralone | 2472-22-2 [chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. byjus.com [byjus.com]
- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. (Open Access) A rapid method for estimating log P for organic chemicals (1979) | Gilman D. Veith | 179 Citations [scispace.com]
- 12. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 13. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 15. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
